molecular formula C16H18N4O3S B2774329 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide CAS No. 1903780-98-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide

Cat. No.: B2774329
CAS No.: 1903780-98-2
M. Wt: 346.41
InChI Key: RMGOBWLSXNBMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining oxazole and thienopyrimidine moieties, which may contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-13(10(2)23-19-9)8-14(21)17-5-6-20-11(3)18-15-12(16(20)22)4-7-24-15/h4,7H,5-6,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGOBWLSXNBMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring and the thienopyrimidine core, followed by their coupling through appropriate linkers. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}acetamide: A related compound with a similar oxazole structure.

    Ethyl 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-oxobutanoate: Another compound featuring the oxazole ring, used in different chemical contexts.

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide stands out due to its unique combination of oxazole and thienopyrimidine moieties, which may confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable candidate for various scientific and industrial applications.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antimycobacterial, and cytotoxic properties.

Chemical Structure

The compound features a complex structure that includes an oxazole ring and a thienopyrimidine moiety. The structural formula can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antibacterial and Antimycobacterial Activity

Research indicates that derivatives of thienopyrimidinone compounds exhibit significant antibacterial and antimycobacterial activities. A study evaluated various thienopyrimidinone derivatives, including those similar to our compound, against multiple bacterial strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results showed that the presence of specific substituents on the thienopyrimidine core was crucial for enhancing antimicrobial efficacy .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cE. coli10 µg/mL
4eS. aureus5 µg/mL
5gM. tuberculosis15 µg/mL

Cytotoxic Activity

The cytotoxic effects of the compound were assessed using the MTT assay on various cancer cell lines. The findings suggested that the compound exhibited moderate cytotoxicity with an IC50 value below 20 µM against several cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa18
MCF-715
A54922

The biological activity of this compound is believed to stem from its ability to interfere with microbial cell wall synthesis and disrupt essential metabolic pathways in bacteria. In particular, the thienopyrimidine structure has been associated with inhibition of key enzymes involved in nucleic acid synthesis, which is critical for bacterial growth and replication .

Case Studies

In a recent case study involving a series of synthesized thienopyrimidinone derivatives similar to our compound, it was observed that modifications at the nitrogen positions significantly influenced both antibacterial potency and cytotoxicity. The study highlighted that compounds with electron-withdrawing groups at specific positions showed enhanced activity against resistant bacterial strains .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains two critical heterocyclic systems: a 3,5-dimethyl-1,2-oxazol-4-yl group and a thieno[2,3-d]pyrimidin-4-one core. The oxazole moiety enhances metabolic stability and bioavailability, while the thienopyrimidinone scaffold is associated with kinase inhibition and enzyme modulation. Substituents like the acetamide linker and methyl groups may optimize solubility and target binding. These structural elements are common in antiviral and anticancer agents, as seen in analogs with similar frameworks .

Q. What synthetic methodologies are typically employed to prepare this compound?

A multi-step synthesis is required:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea.
  • Step 2 : Introduction of the ethylacetamide side chain through nucleophilic substitution or coupling reactions.
  • Step 3 : Attachment of the oxazole moiety using chloroacetyl chloride or similar acylating agents under reflux conditions with bases like triethylamine . Key reagents include DMF for solubility and TLC for reaction monitoring.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
  • HPLC-MS for purity assessment (>95%) and molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
  • Recrystallization from pet-ether or ethanol ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Temperature control : Reflux at 80–100°C minimizes side reactions during oxazole coupling .
  • Catalyst screening : Use of potassium carbonate or triethylamine as a base enhances nucleophilic substitution efficiency .
  • Stoichiometric adjustments : A 1.5:1 molar ratio of chloroacetyl chloride to the amine intermediate reduces unreacted starting material .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves polar impurities .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Comparative studies of analogs reveal:

Substituent PositionBioactivity TrendMechanism Insight
Oxazole C3/C5 methyl groups ↑ Metabolic stabilityReduced CYP450 interactions
Thienopyrimidinone C2 methyl ↓ SolubilityIncreased hydrophobicity
Acetamide linker length ↑ Target affinityImproved conformational flexibility
Contradictions in cytotoxicity data (e.g., methyl vs. ethyl substituents) necessitate standardized assays (e.g., MTT across cell lines) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data?

  • In vitro assays : Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (CYP450 isoforms) .
  • In vivo models : Administer via intraperitoneal injection in rodents, with LC-MS/MS quantification of plasma/tissue concentrations. Adjust dosing based on clearance rates .
  • Computational modeling : Use molecular dynamics to predict bioavailability and BBB penetration .

Q. How to design a target engagement study for this compound?

  • Step 1 : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to kinases (e.g., EGFR, VEGFR).
  • Step 2 : Validate activity in cell-based assays (e.g., phosphorylation inhibition via Western blot).
  • Step 3 : Cross-validate with knockout models (CRISPR/Cas9) to confirm target specificity .

Methodological Considerations

Q. What experimental controls are essential for bioactivity assays?

  • Positive controls : Reference inhibitors (e.g., imatinib for kinase assays).
  • Negative controls : Vehicle-only (DMSO) and scrambled siRNA in knockdown studies.
  • Replicates : Triplicate measurements to account for plate-to-plate variability .

Q. How to address solubility challenges in formulation studies?

  • Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Interpretation Guidelines

Q. How to differentiate between off-target effects and true bioactivity?

  • Dose-response curves : A sigmoidal relationship suggests target-specific activity.
  • Proteome profiling : Use mass spectrometry-based chemoproteomics to identify off-target binding .
  • Structural analogs : Compare activity profiles; divergent results indicate off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.